Sulfonylation Rate: Bromide vs. Chloride Reactivity
The sulfonyl bromide group in the title compound is expected to react substantially faster in nucleophilic substitution and radical abstraction reactions compared to its direct chloride analog (CAS 112161-61-2). Arene- and heteroarene-sulfonyl bromides react with phenyl radicals at a relative rate of 192 versus 1 for the corresponding sulfonyl chlorides, representing an approximately 192-fold reactivity advantage [1]. This acceleration enables shorter reaction times, lower reagent stoichiometry, and higher conversion at reduced temperatures compared to the chloride.
| Evidence Dimension | Relative reactivity toward phenyl radical abstraction at 60 °C in benzene |
|---|---|
| Target Compound Data | Relative reactivity ~192 (based on ArSO₂Br class data) |
| Comparator Or Baseline | ArSO₂Cl (relative reactivity = 1.0) |
| Quantified Difference | Approximately 192-fold higher reactivity for sulfonyl bromide vs. sulfonyl chloride |
| Conditions | Phenyl radical generation in benzene solution at 60 °C; arenesulfonyl halide series [1] |
Why This Matters
The ~192-fold reactivity differential directly translates to reduced reaction cycle time and lower reagent excess in preparative sulfonamide and sulfonate ester syntheses, making the bromide the kinetically preferred choice when time-sensitive derivatization is required.
- [1] da Silva Corrêa, C. M. M.; Oliveira, M. A. B. C. S. Reaction of Arenesulphonyl Halides with Free Radicals. Part 2. J. Chem. Soc., Perkin Trans. 2, 1983, 711–715. DOI: 10.1039/P29830000711. View Source
